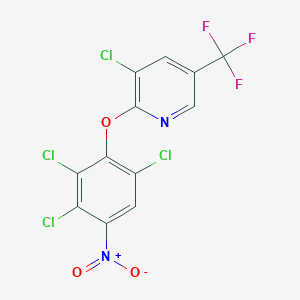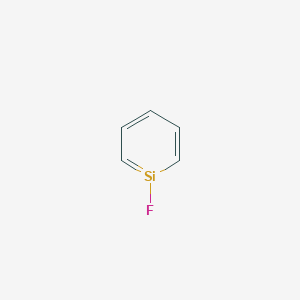
1-Fluorosiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorosiline is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a fluorine atom bonded to a silicon atom. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.
Vorbereitungsmethoden
1-Fluorosiline can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrafluoride with hydrogen gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained: [ \text{SiF}_4 + \text{H}_2 \rightarrow \text{SiH}_2\text{F}_2 + 2\text{HF} ]
Another method involves the fluorination of dichlorosilane using antimony trifluoride: [ 3\text{SiH}_2\text{Cl}_2 + 2\text{SbF}_3 \rightarrow 3\text{SiH}_2\text{F}_2 + 2\text{SbCl}_3 ]
These reactions are typically conducted in a controlled environment to prevent unwanted side reactions and to ensure high yields of this compound .
Analyse Chemischer Reaktionen
1-Fluorosiline undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide and hydrogen fluoride.
Reduction: It can be reduced to form silane and hydrogen fluoride.
Substitution: The fluorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Fluorosiline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It is used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical diagnostics.
Industry: It is used in the production of high-performance materials, such as fluorosilicone rubber, which is known for its exceptional chemical resistance
Wirkmechanismus
The mechanism of action of 1-Fluorosiline involves its interaction with various molecular targets. The fluorine atom in this compound is highly electronegative, which makes the compound reactive towards nucleophiles. This reactivity allows this compound to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The specific pathways and molecular targets involved depend on the context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Fluorosiline can be compared with other similar compounds, such as difluorosilane and trifluorosilane. These compounds share similar structural features but differ in the number of fluorine atoms bonded to the silicon atom. For example:
Difluorosilane (SiH2F2): Contains two fluorine atoms bonded to silicon.
Trifluorosilane (SiHF3): Contains three fluorine atoms bonded to silicon.
The unique aspect of this compound is its single fluorine atom, which imparts distinct reactivity and properties compared to its difluoro and trifluoro counterparts .
Eigenschaften
CAS-Nummer |
110851-72-4 |
|---|---|
Molekularformel |
C5H5FSi |
Molekulargewicht |
112.18 g/mol |
IUPAC-Name |
1-fluorosiline |
InChI |
InChI=1S/C5H5FSi/c6-7-4-2-1-3-5-7/h1-5H |
InChI-Schlüssel |
LUHFFTDAZCIHNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[Si](C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


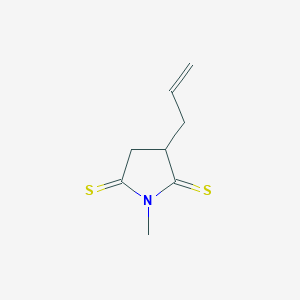
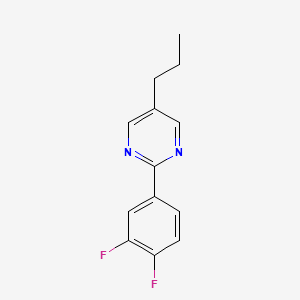
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
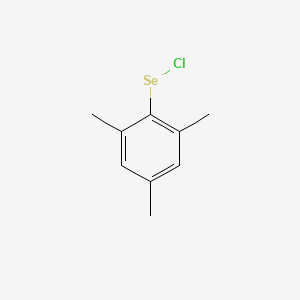
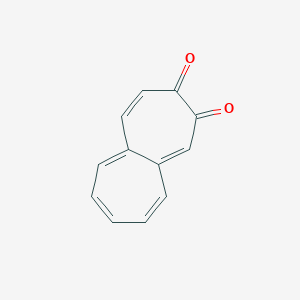
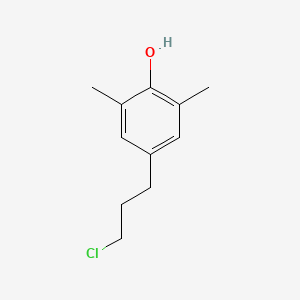
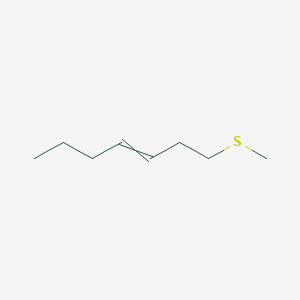
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
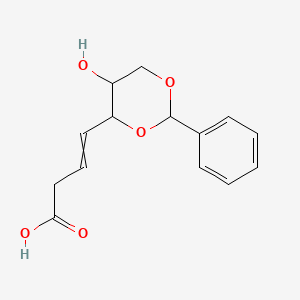
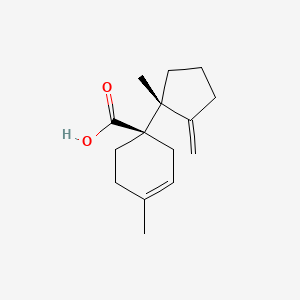
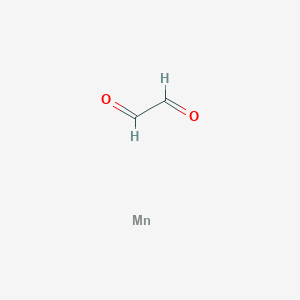
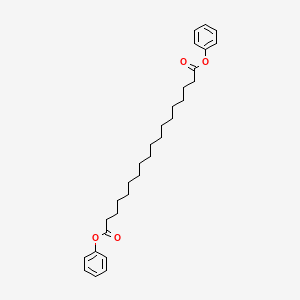
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
